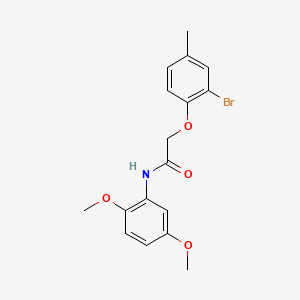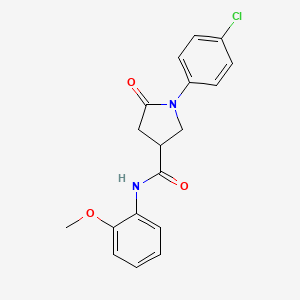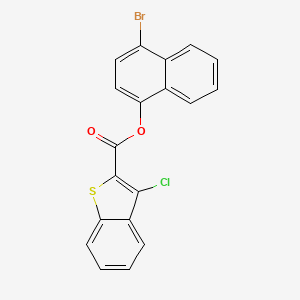![molecular formula C21H28N2O5 B12453100 Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate](/img/structure/B12453100.png)
Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(金刚烷-1-基)氨基甲酰基]氨基}-4,5-二甲氧基苯甲酸甲酯是一种复杂的有机化合物,其特征在于金刚烷部分、氨基甲酰基和二甲氧基苯甲酸结构
准备方法
合成路线和反应条件
2-{[(金刚烷-1-基)氨基甲酰基]氨基}-4,5-二甲氧基苯甲酸甲酯的合成通常涉及多个步骤。一种常见的方法包括在受控条件下使金刚烷-1-基异氰酸酯与 2-氨基-4,5-二甲氧基苯甲酸甲酯反应。 该反应通常在惰性气氛中进行,以防止不必要的副反应,并确保产物的产率和纯度高 .
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动系统,以优化反应条件并扩大生产规模。使用高纯度试剂和溶剂,以及严格的质量控制措施,确保最终产品的稳定性和可靠性。
化学反应分析
反应类型
2-{[(金刚烷-1-基)氨基甲酰基]氨基}-4,5-二甲氧基苯甲酸甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,导致形成相应的氧化物。
还原: 可以使用还原剂(如氢化铝锂 (LiAlH4))进行还原反应,以生成胺或醇。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)
还原剂: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)
亲核试剂: 氨 (NH3),伯胺,硫醇
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会生成羧酸或酮,而还原可能会生成伯胺或仲胺。
科学研究应用
2-{[(金刚烷-1-基)氨基甲酰基]氨基}-4,5-二甲氧基苯甲酸甲酯在科学研究中有多种应用:
药物化学: 该化合物正在研究其作为药物设计中药效团的潜在用途,特别是其与酶和受体等生物靶标相互作用的能力.
材料科学: 其独特的结构特性使其成为开发先进材料(包括聚合物和纳米材料)的候选者。
作用机制
2-{[(金刚烷-1-基)氨基甲酰基]氨基}-4,5-二甲氧基苯甲酸甲酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。金刚烷部分提供一个刚性和体积大的结构,可以增强结合亲和力和选择性。 氨基甲酰基可以与靶分子形成氢键,而二甲氧基苯甲酸结构可以参与π-π相互作用和其他非共价相互作用 .
相似化合物的比较
类似化合物
2-氨基-4,5-二甲氧基苯甲酸甲酯: 目标化合物的合成前体,具有类似的结构元素,但缺乏金刚烷部分.
金刚烷-1-基异氰酸酯: 另一种用于合成各种金刚烷衍生物的相关化合物.
独特性
2-{[(金刚烷-1-基)氨基甲酰基]氨基}-4,5-二甲氧基苯甲酸甲酯因金刚烷部分与氨基甲酰基和二甲氧基苯甲酸基团的结合而独一无二。 这种独特的结构赋予了其独特的理化性质和潜在的生物活性,使其成为在各种科学领域进行研究和开发的宝贵化合物 .
属性
分子式 |
C21H28N2O5 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
methyl 2-(1-adamantylcarbamoylamino)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H28N2O5/c1-26-17-7-15(19(24)28-3)16(8-18(17)27-2)22-20(25)23-21-9-12-4-13(10-21)6-14(5-12)11-21/h7-8,12-14H,4-6,9-11H2,1-3H3,(H2,22,23,25) |
InChI 键 |
FEILMLHCNIBXLW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate](/img/structure/B12453021.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide](/img/structure/B12453029.png)
![1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12453043.png)

![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate](/img/structure/B12453063.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-nitrophenyl)butanediamide](/img/structure/B12453073.png)


![4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12453103.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453105.png)
![2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12453107.png)
![4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B12453108.png)

